![molecular formula C18H17ClN2O2 B2471672 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzamide CAS No. 898423-58-0](/img/structure/B2471672.png)
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzamide
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Description
Synthesis Analysis
While specific synthesis information for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzamide is not available, related compounds such as ‘N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide are used in scientific research due to their diverse applications in various fields. Their unique structure allows for the exploration of new possibilities in drug discovery, material science, and chemical synthesis.Molecular Structure Analysis
The molecular structure of related compounds like [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate contains total 40 bond(s); 22 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .Scientific Research Applications
Chemical Transformations and Synthesis
Research has demonstrated the use of quinoline derivatives in various chemical synthesis processes. For instance, quinoline compounds have been involved in the synthesis of antimicrobial agents by reacting with different chemical entities, showcasing their versatility in creating biologically active compounds (Ahmed et al., 2006; Asías et al., 2003). These studies highlight the compound's utility in the field of organic synthesis, particularly in the creation of novel molecules with potential antimicrobial properties.
Antimicrobial and Antitubercular Activities
Several studies have focused on the antimicrobial and antitubercular potential of quinoline derivatives. Novel carboxamide derivatives of 2-quinolones, for example, have shown promising antimicrobial and antitubercular activities, indicating the potential of such compounds in developing new treatments for infectious diseases (Kumar et al., 2014). This aligns with the global need for new antimicrobials due to rising drug resistance.
Antimalarial and Diuretic Properties
Quinoline derivatives have also been evaluated for their antimalarial and diuretic properties. Research into novel 2-oxo-pyrano(2,3-b)- and 2-oxo-pyrido(2,3-b)quinoline derivatives has revealed their potential as antimalarial agents, alongside exhibiting diuretic, clastogenic, and antimicrobial activities (Sekar & Prasad, 1998). These findings suggest the diverse therapeutic applications of quinoline derivatives beyond their traditional uses.
Fluorescent Sensors and Materials Science
Quinoline-based compounds have been explored as fluorescent sensors for metal ions, demonstrating high selectivity and sensitivity. This application is crucial in environmental monitoring and bioimaging (Zhou et al., 2012). The ability to distinguish between different metal ions with high specificity underlines the potential of quinoline derivatives in materials science and analytical chemistry.
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-10-4-5-13-8-9-14(11-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFFQUDGUQQTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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